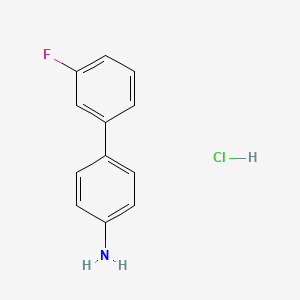
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride
概要
説明
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride is a chemical compound that features a unique combination of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a diazepane ring
準備方法
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chlorine and trifluoromethyl groups. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the diazepane ring. Industrial production methods often utilize catalytic hydrogenolysis and vapor-phase reactions to optimize yield and reduce production costs .
化学反応の分析
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles such as amines and alcohols
科学的研究の応用
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity .
作用機序
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, while the diazepane ring provides structural stability. This combination allows the compound to modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chlorine substitutions on the pyridine ring but lacks the diazepane ring, making it less structurally complex.
2-Chloro-5-(trifluoromethyl)pyridine: Similar to the previous compound, it lacks the diazepane ring and has different reactivity and applications. The uniqueness of this compound lies in its combination of the pyridine and diazepane rings, which confer distinct chemical and biological properties .
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3.ClH/c12-9-6-8(11(13,14)15)7-17-10(9)18-4-1-2-16-3-5-18;/h6-7,16H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTUGWOZOIEXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)](/img/structure/B3089648.png)






![2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B3089694.png)




![[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride](/img/structure/B3089732.png)
